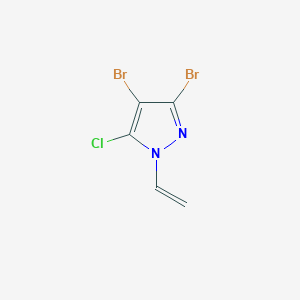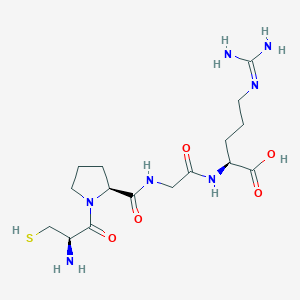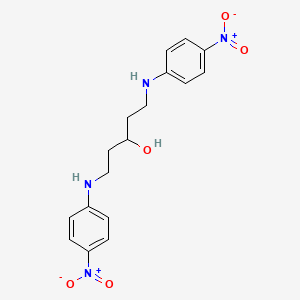
Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)-: is an organic compound with a complex structure that includes a benzaldehyde core substituted with a methoxy group and a phenylpropyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable phenylpropyl derivative under controlled conditions. The reaction may require catalysts such as acids or bases and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Solvent extraction, crystallization, and purification steps are often employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles in the presence of catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for therapeutic applications. Its structural analogs may act as enzyme inhibitors or receptor modulators, contributing to the development of new medications.
Industry: In the industrial sector, Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- is used in the manufacture of fragrances, flavorings, and specialty chemicals
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and phenylpropyl groups may enhance the compound’s binding affinity and specificity for certain biological targets, influencing various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde, 4-methoxy-: A simpler analog with only a methoxy group substitution.
Benzaldehyde, 2-hydroxy-4-methoxy-: Contains an additional hydroxyl group, altering its reactivity and applications.
Benzaldehyde, 3-hydroxy-4-methoxy-: Another analog with different substitution patterns affecting its chemical behavior.
Uniqueness: Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- stands out due to its complex structure, which combines multiple functional groups
Eigenschaften
CAS-Nummer |
831171-87-0 |
|---|---|
Molekularformel |
C17H16O3 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
4-methoxy-2-(2-oxo-3-phenylpropyl)benzaldehyde |
InChI |
InChI=1S/C17H16O3/c1-20-17-8-7-14(12-18)15(11-17)10-16(19)9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3 |
InChI-Schlüssel |
SIIGCPITCIDEDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=O)CC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



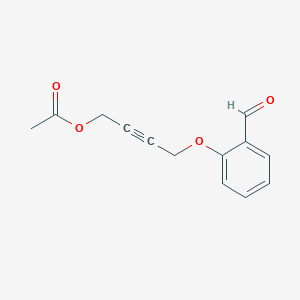
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
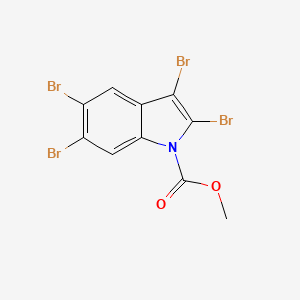
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)

![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
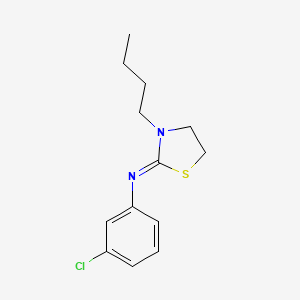
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
